3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide
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Description
Scientific Research Applications
Synthesis and Biological Properties
Quinazoline derivatives have been synthesized and examined for their biological properties, including antitumor and monoamine oxidase (MAO) inhibition activities. These compounds show promise in suppressing tumor growth and inhibiting 5-HT deamination, suggesting potential applications in cancer treatment and neurotransmitter regulation (Markosyan et al., 2008).
Antibacterial and Antifungal Activities
Compounds with quinazoline structures have been evaluated for their in vitro antibacterial activity. Some newly synthesized compounds demonstrated significant growth inhibition activity compared to commercial standard drugs like penicillin-G and streptomycin, indicating potential applications in treating bacterial infections (Mood, Boda, & Guguloth, 2022).
Herbicidal Activities
Triazolinone derivatives, related to quinazoline structures, have been investigated for their herbicidal activities. These studies found certain compounds to exhibit promising herbicidal activity, suggesting possible applications in agriculture for controlling weed growth (Luo et al., 2008).
Analgesic and Anti-inflammatory Applications
Research on quinazoline derivatives also includes evaluating their analgesic and anti-inflammatory properties. Some derivatives have been found to exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as non-ulcerogenic anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
Properties
IUPAC Name |
3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-36-24-12-5-2-8-19(24)16-30-25(34)14-13-23-27(35)33-26(31-23)21-10-3-4-11-22(21)32-28(33)37-17-18-7-6-9-20(29)15-18/h2-12,15,23H,13-14,16-17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMGFOUBFWHSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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